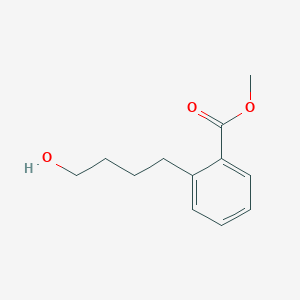

Methyl 2-(4-hydroxybutyl)benzoate

Description

Methyl 2-(4-hydroxybutyl)benzoate (CAS 123910-88-3) is a benzoate ester derivative characterized by a hydroxybutyl substituent at the ortho position of the benzene ring and a methyl ester group at the para position. Its molecular formula is $ \text{C}{12}\text{H}{16}\text{O}_3 $, with a molecular weight of 208.25 g/mol.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 2-(4-hydroxybutyl)benzoate |

InChI |

InChI=1S/C12H16O3/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8,13H,4-5,7,9H2,1H3 |

InChI Key |

PWKYWJOMRPQOOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCCCO |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Methyl 2-(4-hydroxybutyl)benzoate

This compound is an organic compound that belongs to the class of benzoate esters. Its structure includes a benzoate moiety with a hydroxybutyl group, which contributes to its unique properties and potential applications. This compound has garnered attention in various fields, particularly in pharmaceuticals and cosmetics, due to its biological activities and stability.

Pharmaceutical Applications

This compound exhibits notable antimicrobial properties , making it a candidate for use in drug formulations. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and subsequent cell lysis. This property is particularly useful in developing topical antimicrobial agents and preservatives for pharmaceutical products.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various benzoate derivatives, including this compound, demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to interfere with essential cellular processes, resulting in cell death.

Cosmetic Applications

In the cosmetic industry, this compound serves as a preservative due to its ability to inhibit the growth of bacteria, mold, and yeast. This extends the shelf life of cosmetic products and enhances their safety for consumer use.

Case Study: Stability Testing in Cosmetic Formulations

A formulation study assessed the stability of creams containing this compound as a preservative. Results indicated that the compound effectively maintained microbial control over a six-month period, significantly reducing contamination risks compared to control formulations without preservatives.

Food Industry Applications

The compound may also find applications as a food preservative. Its antimicrobial properties can help prevent spoilage caused by microbial growth, thereby extending the shelf life of food products.

Case Study: Food Preservation Studies

Research on the use of this compound in food preservation revealed its potential effectiveness against spoilage organisms. When incorporated into food matrices, it demonstrated a significant reduction in microbial load over time.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Methyl 4-hydroxybenzoate (Parabens)

- Structure : A para-hydroxyl group and methyl ester on the benzene ring.

- Properties : High water solubility due to the polar hydroxyl group; widely used as preservatives in cosmetics and pharmaceuticals due to antimicrobial activity .

Methyl 2-amino-3-hydroxybenzoate

- Structure: Amino and hydroxyl groups at the 2- and 3-positions, respectively.

- Key Difference: The absence of an amino group in Methyl 2-(4-hydroxybutyl)benzoate reduces its capacity for coordination chemistry but may improve stability under acidic conditions.

Agrochemical Derivatives

Sulfonylurea Herbicides (e.g., Bensulfuron-methyl)

- Structure : Methyl benzoate core with sulfonylurea substituents.

- Properties : High herbicidal activity due to inhibition of acetolactate synthase (ALS) in plants .

- Key Difference : The hydroxybutyl group in this compound lacks the sulfonylurea moiety critical for ALS inhibition, suggesting divergent applications (e.g., as an intermediate rather than a pesticide).

Quinoline-Based Benzoate Esters (e.g., Compound C1)

- Structure: Methyl benzoate linked to quinoline via a piperazine spacer.

- Key Difference : The hydroxybutyl chain in this compound may confer distinct pharmacokinetic profiles, such as prolonged half-life due to reduced metabolic clearance.

Research Findings and Trends

- Synthetic Flexibility : Benzoate esters with hydroxyalkyl chains, like this compound, are valuable intermediates for introducing functional groups in drug discovery. For example, the hydroxybutyl group can undergo oxidation to carboxylic acids or conjugation with other moieties .

- Biological Activity : While sulfonylurea derivatives (e.g., bensulfuron-methyl) target enzymes in plants, hydroxybutyl-substituted benzoates may interact with mammalian enzymes or receptors due to their moderate lipophilicity .

- Crystallography and Modeling : Tools like SHELXL and Mercury CSD aid in analyzing the crystal structures of benzoate esters, revealing how substituent positioning affects molecular packing and stability .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., ester, hydroxyl). For instance, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₂O₃ for this compound).

- HPLC-PDA : Detects impurities > 0.1% using reverse-phase columns (C18) and UV detection at λ = 254 nm .

What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

- Functional Group Modulation : Replace the 4-hydroxybutyl chain with bioisosteres (e.g., 4-aminobutyl) to study hydrogen-bonding effects.

- Click Chemistry : Introduce alkynyl groups (e.g., via Sonogashira coupling) for bioconjugation, as demonstrated in methyl 4-(hept-5-ynoylamino)benzoate derivatives .

- Crystallographic Data Mining : Use Mercury’s Materials Module to identify common packing motifs in related benzoates, guiding steric/electronic modifications .

What key physical properties influence experimental design?

Q. Basic

- Solubility : Hydroxybutyl groups enhance water solubility, but the methyl ester may require polar aprotic solvents (e.g., DMSO, DMF) for reactions .

- Thermal Stability : Monitor decomposition via TGA; methyl esters typically degrade above 200°C .

- LogP : Estimated at ~1.5 (similar to methyl 4-hydroxybenzoate), affecting membrane permeability in biological assays .

How can researchers ensure compound stability during storage and experiments?

Q. Advanced

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis/oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- In Situ Stability Assays : Monitor degradation via LC-MS under experimental conditions (e.g., pH, temperature). For example, ester hydrolysis in aqueous buffers can be quantified by tracking benzoic acid formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.